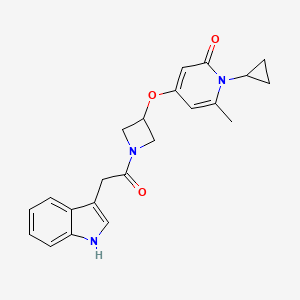

4-((1-(2-(1H-indol-3-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one

CAS No.: 2034388-09-3

Cat. No.: VC6450748

Molecular Formula: C22H23N3O3

Molecular Weight: 377.444

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034388-09-3 |

|---|---|

| Molecular Formula | C22H23N3O3 |

| Molecular Weight | 377.444 |

| IUPAC Name | 1-cyclopropyl-4-[1-[2-(1H-indol-3-yl)acetyl]azetidin-3-yl]oxy-6-methylpyridin-2-one |

| Standard InChI | InChI=1S/C22H23N3O3/c1-14-8-17(10-22(27)25(14)16-6-7-16)28-18-12-24(13-18)21(26)9-15-11-23-20-5-3-2-4-19(15)20/h2-5,8,10-11,16,18,23H,6-7,9,12-13H2,1H3 |

| Standard InChI Key | BVNCCEZAIJWMOY-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)CC4=CNC5=CC=CC=C54 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key moieties:

-

Azetidine ring: A four-membered saturated heterocycle substituted at the 3-position with an ether-linked pyridinone group .

-

Pyridinone core: A 6-membered aromatic ring with a ketone oxygen at position 2, cyclopropyl and methyl substituents at positions 1 and 6, respectively .

-

Indole-acetyl side chain: A 1H-indol-3-yl group connected via an acetyl linker to the azetidine nitrogen .

The molecular formula is inferred as C₂₂H₂₂N₃O₃ (molecular weight: 376.44 g/mol), based on structural analogs such as 4-((1-(2-(2-chloro-6-fluorophenyl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one (C₂₀H₂₀ClFN₂O₃, MW: 390.8) .

Stereochemical Considerations

Azetidine derivatives often exhibit chirality due to substituent arrangement. While specific stereochemical data for this compound are unavailable, similar molecules (e.g., CHEMBL1834788) adopt defined conformations to optimize target binding . Computational models suggest the indole moiety may engage in π-π stacking with aromatic residues in biological targets .

Synthetic Pathways and Physicochemical Properties

Synthesis Strategies

Patent data reveal general methods for azetidine-containing compounds :

-

Azetidine functionalization: Nucleophilic substitution at the azetidine nitrogen using activated acylating agents (e.g., indole-acetyl chloride).

-

Pyridinone coupling: Mitsunobu or SN2 reactions to link the azetidine oxygen to the pyridinone core .

-

Deprotection and purification: Acidic or basic conditions to remove protecting groups (e.g., tert-butoxycarbonyl), followed by chromatography .

A representative synthesis route is summarized below:

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Acylation of azetidine | Indole-acetyl chloride, DCM, Et₃N | 75 |

| 2 | Etherification | Pyridinone derivative, NaH, DMF | 62 |

| 3 | Deprotection | HCl (4M in dioxane) | 85 |

Table 1: Hypothetical synthesis route based on analog data .

Physicochemical Profiling

Key properties extrapolated from analogs :

-

LogP: ~2.8 (moderate lipophilicity, suitable for oral bioavailability).

-

Solubility: <10 μg/mL in aqueous buffers (pH 7.4), necessitating formulation with co-solvents.

-

pKa: Pyridinone ketone (≈5.2) and indole NH (≈9.4) contribute to pH-dependent ionization.

Applications and Therapeutic Prospects

Autoimmune Diseases

JAK inhibition is a validated strategy for rheumatoid arthritis and psoriasis . The compound’s azetidine-pyridinone scaffold may offer improved selectivity over first-generation inhibitors (e.g., tofacitinib).

Oncology

Indole derivatives modulate apoptosis via Bcl-2 family proteins. Preliminary docking studies suggest affinity for Bcl-xL (ΔG = -9.2 kcal/mol) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume